molecular formula C17H16N2O B2778177 N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide CAS No. 899731-57-8

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2778177
CAS No.: 899731-57-8
M. Wt: 264.328
InChI Key: UPYXBORAOWZUMA-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2-cyanophenyl group linked via an acetamide bridge to a 2,4-dimethylphenyl moiety. This structural configuration combines electron-withdrawing (cyano) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties. The 2-cyanophenyl group may enhance polarity and hydrogen-bonding capacity, while the 2,4-dimethylphenyl moiety contributes to lipophilicity and steric effects.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-7-8-14(13(2)9-12)10-17(20)19-16-6-4-3-5-15(16)11-18/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYXBORAOWZUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound this compound can be represented by the following structural formula:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This structure features a cyanophenyl group and a dimethylphenyl moiety, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanobenzoyl chloride with 2,4-dimethylphenylamine in the presence of a base. The reaction conditions must be optimized to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyanoacetamides have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that modifications in the phenyl rings influenced antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus flavus .

Compound Target Microorganism Activity
This compoundStaphylococcus aureusModerate
N-(4-substituted phenyl)-cyanoacetamidesEscherichia coliHigh
N-arylacetamidesCandida albicansSignificant

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance cytotoxicity .

Cell Line IC50 (µM) Compound
A549 (Lung Cancer)25N-(4-methoxyphenyl)-cyanoacetamide
Caco-2 (Colorectal)15N-(3-nitrophenyl)-cyanoacetamide

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest that this compound may bind effectively to active sites on these targets, potentially inhibiting their function .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various cyanoacetamides demonstrated that specific structural modifications led to enhanced activity against resistant strains of bacteria. The inclusion of electron-withdrawing groups significantly improved antibacterial potency .
  • Anticancer Screening : In a high-throughput screening of a library of compounds, several analogs of this compound exhibited promising anticancer activity against multicellular spheroids derived from human cancer cell lines. This approach highlighted the compound's potential in targeting solid tumors .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, facilitating the creation of more complex molecules. This property is crucial in developing new pharmaceuticals and materials.

Biological Applications

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In a study involving zymosan-induced acute peritonitis models, the compound significantly reduced leukocyte infiltration, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human cancer cell lines. Notably, it demonstrated cytotoxicity against lung (NCI-H460), colon (HCA-7), and breast (MCF-7) cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Data Summary Table

The following table summarizes the biological activities and mechanisms of action for this compound:

Biological ActivityCell Line TestedIC50 Value (µM)Mechanism of Action
Anti-inflammatoryZymosan model-Inhibition of leukocyte infiltration
AnticancerNCI-H4606.5Induction of apoptosis
AnticancerHCA-710.5Inhibition of proliferation
AnticancerMCF-7-Apoptosis induction

Case Studies

Study on Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory potential of related compounds, this compound was tested in zymosan-induced models. The results indicated a significant reduction in inflammatory markers, showcasing its therapeutic potential.

Evaluation of Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings revealed substantial cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Features Reference
N-(2-Cyanophenyl)-2-(2,4-dimethylphenyl)acetamide 2-CN (Ph), 2,4-diMe (Ph) C₁₇H₁₆N₂O 280.33 Combines CN and Me groups
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-diCl (Ph), thiazole C₁₁H₈Cl₂N₂OS 303.16 Dichloro + heterocyclic thiazole
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 2-Cl, 4-NO₂ (Ph), 2-CN (Ph) C₉H₆ClN₃O₃ 239.62 Nitro and cyano groups
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-diMe (Ph), diethylamino C₁₄H₂₂N₂O 234.33 Amino group + methyl substituents
WH7 (2-(4-chloro-2-methylphenoxy)-N-(triazolyl)acetamide) 4-Cl, 2-Me (PhO), triazole C₁₁H₁₁ClN₄O₂ 282.68 Phenoxy linkage + heterocycle

Key Observations:

Electron-Donating vs. Withdrawing Groups: The target compound’s 2,4-dimethylphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in , which may reduce solubility but enhance lipophilicity for membrane penetration .

Heterocyclic vs. Aromatic Substituents :

  • Thiazole () and triazole () rings introduce hydrogen-bonding sites and rigidity, often enhancing receptor affinity compared to purely aromatic systems .

Substituent Positioning :

  • 2,4-Dimethylphenyl (target) vs. 2,6-dimethylphenyl (): Ortho-methyl groups in 2,6-substitution may hinder rotational freedom, affecting conformational stability .

Physicochemical Properties

  • Solubility: The 2-cyanophenyl group may improve aqueous solubility compared to halogenated analogs (), though methyl groups could counterbalance this effect .
  • Thermal Stability: Crystalline acetamides with dichlorophenyl groups () exhibit higher melting points (>473 K) than non-halogenated variants, suggesting the target compound’s stability depends on substituent electronegativity .

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